molecular formula C17H18ClN3O4S B4367080 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4367080
M. Wt: 395.9 g/mol
InChI Key: YDDQGNCSMKAXFV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a 3-nitrophenylsulfonyl group

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-4-1-3-14(11-15)13-19-7-9-20(10-8-19)26(24,25)17-6-2-5-16(12-17)21(22)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQGNCSMKAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction between 1-(3-chlorobenzyl)piperazine and 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:

    1-(3-Chlorobenzyl)piperazine: Lacks the nitrophenylsulfonyl group, which may result in different biological activities.

    4-[(3-Nitrophenyl)sulfonyl]piperazine: Lacks the chlorobenzyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the individual components.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development may uncover new applications and enhance our understanding of this intriguing compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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